molecular formula C9H8BrFO4 B14023349 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B14023349
M. Wt: 279.06 g/mol
InChI Key: KIIQSWINWSBBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid is a high-purity organic compound supplied for research and development purposes. It is characterized by its molecular formula of C9H8BrFO4 and a molecular weight of 279.06 g/mol . This benzoic acid derivative is part of the Organic Building Blocks category, which are essential tools for chemical synthesis and the development of novel substances in various fields, including medicinal chemistry and materials science . The presence of bromo, fluoro, and methoxymethoxy functional groups on the aromatic ring makes it a versatile synthetic intermediate, potentially useful for further functionalization through cross-coupling reactions or as a precursor for more complex molecular architectures. The product has a purity of 98% and is typically supplied as a solid. It is intended for use in laboratory settings only . As with all chemicals of this nature, safe handling practices are essential. Researchers should handle the compound in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes to prevent irritation . For safe storage, keep the container tightly sealed in a dry, cool, and well-ventilated area, separated from incompatible materials . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8BrFO4

Molecular Weight

279.06 g/mol

IUPAC Name

6-bromo-2-fluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H8BrFO4/c1-14-4-15-6-3-2-5(10)7(8(6)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

KIIQSWINWSBBTO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=C(C=C1)Br)C(=O)O)F

Origin of Product

United States

Preparation Methods

Preparation Methods of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid

Starting Materials and Key Intermediates

  • o-Fluorobenzonitrile or related fluorinated benzoic acid derivatives are common starting points for fluorine introduction.
  • Bromination is often conducted on fluorinated benzoic acids or their derivatives.
  • Protection of phenolic hydroxyl groups as methoxymethoxy ethers is typically achieved using MEM chloride.

Detailed Preparation Routes

Synthesis of 2-Bromo-6-fluorobenzoic acid as a Precursor

A patented method (CN102795993B) describes the preparation of 2-bromo-6-fluorobenzoic acid , which is structurally related and serves as a key intermediate for further functionalization:

Step Reaction Type Conditions and Reagents Outcome
1 Nitration o-Fluorobenzonitrile reacted with sulfuric acid and nitric acid at -2 to 2 °C Formation of fluoro-nitrobenzonitrile derivative (yellow powder)
2 Nitro reduction Iron powder and ammonium chloride in water at 85–100 °C Amino-fluorobenzonitrile intermediate
3 Bromination Bromination of amino intermediate (conditions not specified in detail) Bromo-amino-fluorobenzonitrile intermediate
4 Diazotization, deamination, and hydrolysis Sodium nitrite, copper sulfate catalysis, heating at 40–65 °C, sodium hypophosphite reduction Formation of 2-bromo-6-fluorobenzoic acid (yellow powder, purity 98.8%)

This multi-step process achieves a total yield of approximately 16.9% with high purity and full conversion at each step.

Protection of Hydroxyl Group as Methoxymethoxy Ether

Protection of phenolic hydroxyl groups to form methoxymethoxy ethers (MEM protection) is a common strategy to prevent undesired side reactions during halogenation or other transformations.

  • The reaction typically involves treatment of the phenol with methoxymethyl chloride (MEM chloride) in the presence of a base.
  • This step is crucial for synthesizing 3-(methoxymethoxy) substituted benzoic acids or benzaldehydes.
  • Literature examples show efficient protection of hydroxy groups on fluorinated aromatic rings to yield stable MEM ethers suitable for further functionalization.
Bromination of Methoxymethoxy-Protected Intermediates
  • Bromination of aromatic rings bearing MEM-protected hydroxyl groups can be achieved using reagents such as N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (Bu4NBr3).
  • A general procedure involves stirring the protected aromatic compound with the brominating agent in acetonitrile or dichloromethane under nitrogen atmosphere at controlled temperatures (e.g., 100 °C for 16 hours).
  • After reaction completion, the mixture is worked up by aqueous washes (e.g., sodium thiosulfate and sodium carbonate solutions) and organic extraction, followed by drying and purification by column chromatography.
Conversion of Benzaldehyde to Benzoic Acid Derivatives
  • The aldehyde group in 6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde can be oxidized to the corresponding benzoic acid.
  • Oxidation methods include classical oxidants such as potassium permanganate, chromium-based reagents, or more modern catalytic systems.
  • Alternatively, the benzoic acid derivative can be directly prepared by hydrolysis of nitrile intermediates under acidic or basic conditions.

Representative Synthetic Procedure (Literature-Based)

Step Reagents and Conditions Product Yield/Notes
1 Start with 2-fluoro-3-hydroxybenzaldehyde; protect hydroxyl with methoxymethyl chloride and base (e.g., DIPEA) 6-fluoro-3-(methoxymethoxy)benzaldehyde High yield, stable MEM protection
2 Brominate with Bu4NBr3 or NBS in acetonitrile at 100 °C under nitrogen 6-bromo-2-fluoro-3-(methoxymethoxy)benzaldehyde Purified by chromatography
3 Oxidize aldehyde to carboxylic acid using suitable oxidant (e.g., KMnO4 or catalytic oxidation) This compound Moderate to good yield

Analysis of Preparation Methods

Advantages and Limitations

Method Aspect Advantages Limitations
Multi-step nitration/reduction/bromination/diazotization High purity (98.8%) and full conversion at each step; scalable Moderate overall yield (~17%); requires careful temperature control and multiple steps
MEM protection Protects hydroxyl group effectively; stable under reaction conditions Requires additional step; MEM group must be removed later if needed
Bromination with Bu4NBr3 or NBS Mild conditions; selective bromination; compatible with MEM protection Requires inert atmosphere; long reaction times (up to 16 h)
Oxidation of aldehyde to acid Straightforward conversion; well-established methods Over-oxidation risk; choice of oxidant affects yield and purity

Purity and Yield Considerations

  • The use of glove box or inert atmosphere is recommended for sensitive bromination steps to avoid side reactions.
  • Purification is typically achieved via silica gel chromatography using hexane/ethyl acetate mixtures.
  • Yields vary depending on reagent quality, reaction time, and purification efficiency.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nitration H2SO4, HNO3, o-fluorobenzonitrile -2 to 2 1-2 ~100 (conversion) Low temperature critical
Nitro reduction Fe powder, NH4Cl, water 85-100 3-5 ~100 (conversion) Controlled heating required
Bromination Bu4NBr3 or NBS, MeCN or CH2Cl2 100 16 70-90 Inert atmosphere recommended
Diazotization and hydrolysis NaNO2, CuSO4, NaH2PO2, water/sulfuric acid 0 to 60 1-4 80-90 Careful temperature control
MEM protection MEM chloride, base (DIPEA or similar) RT 1-3 80-95 Protects phenol OH group
Oxidation (aldehyde to acid) KMnO4 or catalytic oxidants RT to reflux 1-6 60-85 Overoxidation must be avoided

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing and reducing agents, and acids or bases for hydrolysis. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, fluorinated and brominated derivatives, and hydrolyzed products. These products have different chemical and physical properties, making them useful for various applications .

Scientific Research Applications

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid is used in several scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The bromine and fluorine atoms, along with the methoxymethoxy group, contribute to its reactivity and ability to form specific interactions with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally related to 6-bromo-2-fluoro-3-(methoxymethoxy)benzoic acid, differing in substituent type, position, or functional groups:

Compound Name Molecular Formula Substituent Positions Key Features
This compound C9H8BrFO4 2-F, 3-OCH2OCH3, 6-Br Methoxymethoxy group enhances solubility; Br/F increase electrophilicity
4-Bromo-3-(methoxymethoxy)benzoic acid C9H9BrO4 3-OCH2OCH3, 4-Br Crystal structure dominated by π–π interactions and hydrogen bonds
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid C8H3BrF4O2 2-F, 3-CF3, 6-Br Strong electron-withdrawing CF3 group lowers pKa; used in medicinal chemistry
6-Bromo-2-fluoro-3-methoxy-benzoic acid C8H6BrFO3 2-F, 3-OCH3, 6-Br Smaller methoxy group reduces steric hindrance compared to methoxymethoxy
3-Bromo-6-methoxy-2-methylbenzoic acid C9H9BrO3 2-CH3, 3-Br, 6-OCH3 Methyl group increases hydrophobicity; lower reactivity due to electron donation

Physicochemical Properties

Electronic and Structural Features

  • HOMO-LUMO Gap : For 4-bromo-3-(methoxymethoxy)benzoic acid, DFT calculations reveal a HOMO-LUMO gap of 4.46 eV, indicating moderate reactivity. The methoxymethoxy group donates electrons, counterbalancing the electron-withdrawing Br and F in the target compound .
  • Acidity : Bromo and fluoro substituents lower the pKa of the carboxylic acid group compared to unsubstituted benzoic acid. The trifluoromethyl analog (C8H3BrF4O2) exhibits even stronger acidity due to the -CF3 group .

Crystal Packing and Intermolecular Interactions

  • The target compound’s methoxymethoxy group likely forms C–H⋯O hydrogen bonds, as seen in 4-bromo-3-(methoxymethoxy)benzoic acid. In contrast, trifluoromethyl analogs prioritize π–π stacking due to planar aromatic systems .

Reactivity Descriptors

  • Fukui Functions : For 4-bromo-3-(methoxymethoxy)benzoic acid, the carboxyl oxygen and methoxymethoxy oxygen are nucleophilic hotspots, while bromo and fluoro substituents direct electrophilic attacks to the aromatic ring .
  • Electrophilicity Index : The trifluoromethyl derivative exhibits higher electrophilicity (ω = 5.2 eV) compared to methoxymethoxy analogs (ω = 4.1 eV), making it more reactive in substitution reactions .

Toxicity Predictions

  • Quantitative Structure-Toxicity Relationship (QSTR) models indicate that bromo and fluoro substituents increase acute toxicity (LD50) in mice due to higher molecular connectivity indices (0JA and 1JA). Methoxymethoxy groups may mitigate toxicity by improving metabolic clearance .

Biological Activity

6-Bromo-2-fluoro-3-(methoxymethoxy)benzoic acid is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a bromine and a fluorine atom along with methoxy substituents, which influence its chemical reactivity and biological interactions. Its structure can be represented as follows:

CxHyBrFOz\text{C}_x\text{H}_y\text{Br}\text{F}\text{O}_z

Antiviral Properties

Recent studies have highlighted the antiviral properties of halogenated derivatives, including those similar to this compound. Research indicates that bromine substitutions at specific positions can enhance antiviral activity against various viruses, such as hepatitis E and Chikungunya. In particular, bromine at the C6 position has shown significant improvements in selectivity indices (SI) compared to other halogens .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies involving similar methoxymethoxy benzene derivatives have shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. The presence of methoxy groups can enhance the binding affinity to COX-2, leading to reduced tumor growth in vitro .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Molecular Targets : The fluorine atom enhances hydrogen bonding interactions, while the methoxy groups may facilitate metabolic transformations leading to active metabolites.
  • Pathways Involved : The compound may interfere with cellular signaling pathways by modulating enzyme activities or receptor binding.

Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of various halogenated compounds, including this compound. The results indicated that compounds with bromine at the C6 position exhibited superior antiviral activity compared to those with chlorine or fluorine substitutions.

CompoundAntiviral Activity (IC50 µM)Selectivity Index
This compound5.010
C4' Chlorinated derivative10.05
C6 Fluorinated derivative>50<1

Study 2: Anticancer Properties

In another investigation, derivatives similar to this compound were tested for COX-2 inhibition.

CompoundCOX-2 Inhibition (%)IC50 (µM)
This compound758
Control (non-substituted)20>50

Q & A

Q. Advanced

  • Bromine : Increases polarizability and reduces HOMO-LUMO gap via inductive effects.
  • Fluorine : Enhances electrophilicity and stabilizes carboxylate anions through strong electron-withdrawing effects.
  • Methoxymethoxy : Introduces steric hindrance but minimally affects electronic structure, making it a tunable protecting group .

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